[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid
Overview
Description
The compound with the identifier “[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid” is known as Fosaprepitant. Fosaprepitant is a prodrug of Aprepitant and is primarily used as an antiemetic medication. It is administered intravenously to prevent nausea and vomiting associated with chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosaprepitant is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the formation of a phosphoric acid ester linkage to create the prodrug form. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of Fosaprepitant involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to meet regulatory standards for pharmaceutical production, ensuring the compound’s safety and efficacy for medical use .
Chemical Reactions Analysis
Types of Reactions
Fosaprepitant undergoes various chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release the active compound, Aprepitant.
Oxidation and Reduction: These reactions may occur during the metabolic process, altering the compound’s structure and activity.
Substitution: Chemical substitutions can occur at specific functional groups, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Fosaprepitant include phosphoric acid derivatives, organic solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The primary product formed from the hydrolysis of Fosaprepitant is Aprepitant, which is the active antiemetic agent. Other minor metabolites may be formed through oxidation and reduction reactions .
Scientific Research Applications
Fosaprepitant has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and hydrolysis mechanisms.
Biology: Investigated for its role in modulating neurokinin-1 receptors and its effects on the central nervous system.
Medicine: Widely used in clinical research to evaluate its efficacy in preventing chemotherapy-induced nausea and vomiting.
Industry: Employed in the development of new antiemetic formulations and drug delivery systems.
Mechanism of Action
Fosaprepitant exerts its effects by being converted to Aprepitant in the body. Aprepitant acts as a selective antagonist of neurokinin-1 receptors, which are involved in the emetic response. By blocking these receptors, Aprepitant prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This mechanism of action makes Fosaprepitant effective in preventing chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: The active form of Fosaprepitant, used orally for the same indications.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: Often combined with Palonosetron for enhanced antiemetic effects.
Uniqueness
Fosaprepitant’s uniqueness lies in its prodrug nature, allowing for intravenous administration and rapid conversion to Aprepitant. This provides an advantage in clinical settings where oral administration may not be feasible .
Properties
IUPAC Name |
[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDROPHSZEBKC-OITMNORJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)N(N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NC(=O)N(N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7N4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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